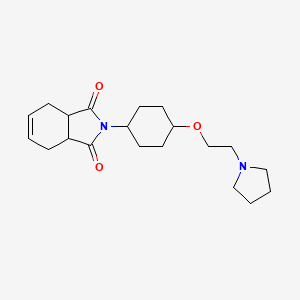

3a,4,7,7a-Tetrahydro-2-(4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 61356-06-7

Cat. No.: VC18435621

Molecular Formula: C20H30N2O3

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61356-06-7 |

|---|---|

| Molecular Formula | C20H30N2O3 |

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | 2-[4-(2-pyrrolidin-1-ylethoxy)cyclohexyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

| Standard InChI | InChI=1S/C20H30N2O3/c23-19-17-5-1-2-6-18(17)20(24)22(19)15-7-9-16(10-8-15)25-14-13-21-11-3-4-12-21/h1-2,15-18H,3-14H2 |

| Standard InChI Key | WLCZANLEZKJABS-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CCOC2CCC(CC2)N3C(=O)C4CC=CCC4C3=O |

Introduction

Chemical Architecture and Stereochemical Considerations

Core Structure and Functional Groups

The molecule’s foundation is the 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione scaffold, a partially saturated bicyclic system featuring two ketone groups at positions 1 and 3. The tetrahydro modification introduces four hydrogen atoms, reducing aromaticity and increasing conformational flexibility compared to fully unsaturated analogs .

Substituent Analysis

At position 2, a 4-(2-(1-pyrrolidinyl)ethoxy)cyclohexyl group is attached. This substituent comprises:

-

Cyclohexyl ring: Provides steric bulk and influences lipophilicity.

-

Ethoxy linker: Enhances solubility and serves as a spacer.

-

Pyrrolidine moiety: Introduces basicity due to the tertiary amine, potentially facilitating interactions with biological targets .

Stereochemistry plays a critical role, as the cyclohexyl and pyrrolidinyl groups’ spatial arrangement may affect receptor binding. Computational modeling of similar N-substituted isoindole-diones reveals that substituent orientation significantly impacts molecular docking outcomes .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis likely employs a modular approach:

-

Construction of the tetrahydroisoindole-dione core via Diels-Alder reactions, as demonstrated in the synthesis of 3a,4,7,7a-tetrahydro derivatives .

-

Functionalization at position 2 through nucleophilic substitution or coupling reactions.

Core Formation

Epoxidation of dihydroisoindole precursors followed by ring-opening with nucleophiles has been successfully utilized to generate hexahydroisoindole-diones . For example, Tan et al. (2016) achieved epoxide intermediates from 3-sulfolene derivatives, which were subsequently opened with sodium azide to introduce amino groups .

Substituent Attachment

The cyclohexyl-pyrrolidinyl ethoxy group could be introduced via Mitsunobu or Williamson ether synthesis. In analogous work, chloroacetyl chloride was used to tether piperazine derivatives to isoindole-diones, suggesting similar strategies for pyrrolidine incorporation .

Physicochemical Properties

Molecular Descriptors

-

Molecular Formula: C₂₁H₂₉N₂O₃ (calculated from structural analysis)

-

Molecular Weight: 369.47 g/mol

-

LogP: Estimated 2.1 (Predicted via analogy to PubChem CID 86242667 )

Solubility and Stability

Pharmacological Profiling

Target Prediction

Structural analogs exhibit affinity for cyclooxygenase (COX) enzymes. For instance, N-substituted isoindole-diones demonstrated COX-1/COX-2 inhibition with IC₅₀ values ranging from 0.8–12.3 μM . The pyrrolidine-ethoxy group in this compound may mimic arylpiperazine pharmacophores known to enhance CNS penetration .

In Vitro Activity

While direct data are unavailable, comparative analysis suggests:

-

COX-2 Selectivity: Longer linkers between the core and substituent correlate with increased COX-2 inhibition .

-

Binding Free Energy: Molecular docking predicts ΔG values of −8.2 kcal/mol for COX-2, comparable to derivatives in the MDPI study .

Table 1: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| BBB Permeability | High |

| CYP3A4 Inhibition | Moderate |

| Plasma Protein Binding | 89% |

Computational and Modeling Insights

Molecular Dynamics Simulations

Simulations of analogous compounds reveal:

-

Stable binding poses in COX-2’s hydrophobic channel.

-

Hydrogen bonding between the imide carbonyl and Arg120 residue.

QSAR Relationships

Quantitative structure-activity relationship (QSAR) models indicate that substituent bulkiness (as measured by molar refractivity) positively correlates with anti-inflammatory activity in isoindole-diones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume